molecular formula C19H17NO4 B2784151 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide CAS No. 2097940-69-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide

Cat. No. B2784151
CAS RN: 2097940-69-5
M. Wt: 323.348
InChI Key: HTFTUVDOZVRPDB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.348. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A significant area of application involves the synthesis and characterization of novel monomers and polymers. For instance, studies have demonstrated the synthesis of acrylamide monomers through reactions involving basic conditions and subsequent reactions with acryloyl chloride. These monomers, such as N-(2-acetylbenzofuran-3-yl)acrylamide (NABA), were characterized using various spectroscopic techniques, revealing insights into their structural, vibrational, nuclear magnetic resonance, and electronic properties. These findings highlight the chemical activity and charge transfer within such monomers, contributing to the understanding of their potential applications in material science and polymer chemistry (Barım & Akman, 2019).

Polymer Chemistry and Material Science

The compound's utility extends into polymer chemistry, where it is used to synthesize pH-sensitive polymers capable of forming hydrogels in aqueous solutions. These polymers demonstrate unique properties, such as linear viscoelastic behavior, which can be influenced by the concentration of cross-linkers. This application is pivotal in the development of smart materials that can respond to environmental changes, making them suitable for various applications in drug delivery systems, sensors, and other biomedical devices (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).

Advanced Materials Development

Further research explores the creation of advanced materials through controlled polymerization processes, such as the synthesis of homopolymers with specific moieties in the side chain via reversible addition−fragmentation chain transfer (RAFT) polymerization. This technique allows for the production of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which are crucial for developing high-performance materials with specific mechanical and chemical properties (Mori, Sutoh, & Endo, 2005).

Catalysis and Reaction Mechanisms

The compound's role in catalysis and understanding reaction mechanisms is also noteworthy. Research into ruthenium-catalyzed hydrohydroxyalkylation of acrylates with diols demonstrates the compound's potential in facilitating complex reactions leading to the formation of lactones and other cyclic compounds. These studies not only expand the compound's utility in synthetic organic chemistry but also provide insights into reaction pathways and mechanisms, which are fundamental for the development of new synthetic methodologies (McInturff, Mowat, Waldeck, & Krische, 2013).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-19(8-6-13-5-7-17-18(9-13)24-12-23-17)20-10-14-11-22-16-4-2-1-3-15(14)16/h1-9,14H,10-12H2,(H,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFTUVDOZVRPDB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.